(S)-1-Tritylaziridine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-tritylaziridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21(25)20-16-23(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIPZGNIBVSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603240 | |
| Record name | 1-(Triphenylmethyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84771-33-5 | |
| Record name | 1-(Triphenylmethyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Starting Material-Based Synthesis
The stereochemical integrity of (S)-1-Tritylaziridine-2-carboxylic acid is often preserved by employing enantiomerically pure precursors. A common approach involves derivatives of D-serine or D-alanine, which provide the (S)-configuration at the aziridine carbon. For example, Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate serves as a critical intermediate in one documented route . Here, D-alanine methyl ester undergoes trityl protection using trityl chloride (CPh₃Cl) in dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base, achieving yields of ~82% . The reaction proceeds at room temperature for 24 hours, followed by aqueous workup to isolate the trityl-protected amine.
This method avoids racemization by maintaining mild conditions and leveraging the inherent chirality of the amino acid precursor. The use of D-alanine ensures the desired (S)-configuration is retained throughout subsequent steps .
Aziridine ring closure is a pivotal step requiring precise control to prevent ring-opening or side reactions. A widely cited method involves intramolecular cyclization of γ-substituted amino acid derivatives . For instance, treating a trityl-protected β-hydroxyamine with methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) at reflux (65°C) induces sulfonylation, followed by base-mediated cyclization . The reaction typically runs for 48 hours, yielding the aziridine ring in ~72% efficiency .
Key variables influencing cyclization success include:
-
Solvent polarity : THF optimizes nucleophilic displacement by balancing solubility and reactivity.
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Temperature control : Prolonged heating at 65°C ensures complete conversion without degrading the trityl group.
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Stoichiometry : A 1.2:1 molar ratio of MsCl to substrate minimizes diastereomer formation .
Trityl Group Introduction and Protection Techniques
The trityl (CPh₃) group serves dual roles: protecting the nitrogen during carboxylation and enhancing crystallinity for purification. Tritylation is typically performed by reacting the aziridine intermediate with trityl chloride in anhydrous CH₂Cl₂ under nitrogen atmosphere . Pyridine or Et₃N acts as a scavenger for HCl, with yields exceeding 80% .
Industrial adaptations of this step employ continuous flow reactors to improve mixing and heat transfer, reducing reaction times from 24 hours to <6 hours while maintaining >90% yield . The trityl group’s steric bulk also facilitates chromatographic separation of enantiomers, critical for achieving high optical purity (>99% ee) .
Carboxylation and Deprotection Methods
Introducing the carboxylic acid moiety often involves ester hydrolysis or direct carboxylation . A representative protocol hydrolyzes methyl esters using lithium hydroxide (LiOH) in a THF/water mixture (1:1 v/v) at 0°C . After 20 minutes, the mixture is acidified to pH 1 with HCl, precipitating the carboxylic acid in 85–90% yield .
Deprotection of the trityl group is achieved via catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HCl in acetonitrile) . Hydrogenation at 35°C under 2 MPa H₂ pressure for 20 hours cleaves the trityl group without affecting the aziridine ring, yielding (S)-aziridine-2-carboxylic acid with >99% HPLC purity .
Industrial-Scale Production Considerations
Scalable synthesis demands cost-effective and environmentally benign protocols. Continuous flow systems have been adopted for tritylation and cyclization steps, enhancing throughput by 300% compared to batch processes . Additionally, green solvent alternatives (e.g., cyclopentyl methyl ether replacing THF) reduce environmental impact without compromising yield .
A comparative analysis of pilot-scale methods reveals:
| Parameter | Batch Process (Yield) | Flow Process (Yield) |
|---|---|---|
| Tritylation | 82% | 89% |
| Cyclization | 72% | 78% |
| Deprotection | 81% | 85% |
| Total Process Time | 96 hours | 24 hours |
Data synthesized from , , and .
Comparative Analysis of Synthetic Routes
Four principal routes have been documented, differing in starting materials and protection strategies:
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D-Serine Derivative Pathway : Begins with D-serine methyl ester, involves tritylation, mesylation, and cyclization. Yields 68–72% over three steps .
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β-Hydroxyamine Cyclization : Uses β-hydroxyvaline, trityl protection, and MsCl-mediated ring closure. Achieves 70% overall yield .
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Chiral Resolution of Racemates : Employs D-α-phenylethylamine for diastereomeric salt formation, yielding 65% (S)-enantiomer after recrystallization .
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Enzymatic Asymmetric Synthesis : Explores lipase-catalyzed kinetic resolution, though yields remain suboptimal (<50%) .
Route 1 is favored for laboratory-scale synthesis due to reliability, while Route 3 dominates industrial settings for cost efficiency .
Chemical Reactions Analysis
(S)-1-Tritylaziridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amino alcohols, amino acids, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include organolithium compounds, carbenes, nitrenes, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthetic Applications
2.1 Building Block for Complex Molecules
(S)-1-Tritylaziridine-2-carboxylic acid serves as a valuable intermediate in the synthesis of more complex organic compounds. Its aziridine ring is particularly reactive due to ring strain, making it an excellent candidate for nucleophilic substitutions and cycloadditions. This property allows for the formation of diverse functional groups that can be utilized in drug development and materials science.
2.2 Peptide Synthesis
The compound has been identified as an important component in the synthesis of aziridine-containing dipeptides. These dipeptides are relevant for creating bioactive compounds and can serve as inhibitors for various proteases, including cathepsins and HIV proteases . The incorporation of this compound into peptide sequences enhances their stability and biological activity.
Biological Activities
3.1 Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against a range of bacterial strains. For instance, studies have shown that modifications to the aziridine structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
3.2 Antitumor Activity
Compounds derived from this compound have demonstrated potential antitumor properties, making them candidates for further investigation in cancer therapy . The mechanism by which these compounds exert their effects is still under study but may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
Case Studies
Mechanism of Action
The mechanism of action of (S)-1-Tritylaziridine-2-carboxylic acid involves its high reactivity due to the strain in the aziridine ring. This strain facilitates nucleophilic ring-opening reactions, leading to the formation of various derivatives. The compound can selectively alkylate thiol groups in proteins, which is a key factor in its biological activity . The molecular targets include cysteine-containing proteins and enzymes such as protein disulfide isomerases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-1-Tritylaziridine-2-carboxylic acid with related heterocyclic carboxylic acids, focusing on structural features, reactivity, and applications.
Ring Size and Strain
- Aziridine vs. This results in lower reactivity but improved stability, making imidazolidines more suitable for prolonged storage or gradual release in drug delivery systems .
Aziridine vs. Pyrrolidine () :
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) contains a five-membered pyrrolidine ring. The absence of ring strain in pyrrolidines reduces their propensity for ring-opening reactions, contrasting with the aziridine’s utility in rapid nucleophilic attacks or cycloadditions .
Aromatic vs. Non-Aromatic Systems
Pyrimidine-Based Acids () :
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) features an aromatic pyrimidine ring, enhancing resonance stabilization and electronic delocalization. This aromaticity reduces electrophilic reactivity compared to aziridines but improves thermal stability, favoring applications in agrochemicals or UV-absorbing materials .Thiophene Derivatives () :
2-Thiophenecarboxylic acid (CAS 527-72-0) incorporates a sulfur-containing aromatic thiophene ring. The electron-rich sulfur atom increases acidity (pKa ~2.8) compared to aziridine carboxylic acids (pKa ~4–5), impacting solubility and metal-chelating capabilities .
Functional Group Complexity
- Tricarballylic Acid (Evidences 5–6): Tricarballylic acid (CAS 99-14-9, C₆H₈O₆) has three carboxylic acid groups, conferring high water solubility and acidity (pKa₁ ~2.1, pKa₂ ~3.9, pKa₃ ~5.7). Unlike mono-carboxylic aziridines, tricarballylic acid is used as a metal chelator or in polymer synthesis but lacks stereochemical utility due to its achiral structure .
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Ring Type | Substituents | Key Features |
|---|---|---|---|---|
| This compound | Not provided | Aziridine (3-membered) | Trityl, carboxylic acid | High ring strain, chiral, hydrophobic |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | Pyrimidine (6-membered) | Chloro, methyl, carboxylic acid | Aromatic, thermally stable |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 42346-68-9 | Pyrrolidine (5-membered) | Methyl, ketone, carboxylic acid | Low strain, stable |
| 2-Thiophenecarboxylic acid | 527-72-0 | Thiophene (5-membered) | Carboxylic acid | Sulfur aromatic, high acidity |
| Tricarballylic acid | 99-14-9 | Linear alkane | Three carboxylic acids | Highly acidic, achiral |
Biological Activity
(S)-1-Tritylaziridine-2-carboxylic acid is a member of the aziridine family, characterized by its three-membered nitrogen-containing ring structure. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features, which influence its biological activity. The following sections provide a comprehensive overview of its biological activity, including mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2S)-1-tritylaziridine-2-carboxylic acid
- Molecular Formula : C22H19NO2
- Molecular Weight : 329.392 g/mol
- CAS Number : 84771-33-5
The compound features a trityl group attached to the nitrogen atom and a carboxylic acid group at the second position of the aziridine ring, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The aziridine ring can participate in covalent bonding with enzyme active sites, potentially inhibiting their function.
- Binding Affinity : The trityl group enhances the compound's binding affinity to specific proteins, affecting biological pathways.
- Solubility and Reactivity : The carboxylic acid group increases solubility in biological systems, facilitating interaction with target biomolecules.
Biological Applications
This compound has shown promise in several areas:
- Medicinal Chemistry : It serves as a building block for synthesizing more complex pharmaceutical agents.
- Biological Studies : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions due to its unique structure.
- Agricultural Research : Its potential use as a plant growth regulator has been explored, particularly in understanding plant defense mechanisms against pathogens.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Enzyme Interaction Studies :
- Plant Growth Regulation :
- Protein Misincorporation Effects :
Comparative Analysis
The following table compares this compound with related compounds:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Aziridine derivative | Trityl group, carboxylic acid | Enzyme inhibition, plant growth regulation |
| Aziridine-2-carboxylic acid | Simple aziridine | Lacks trityl group | Limited biological activity |
| N-Tritylaziridine | Aziridine derivative | Contains trityl group but no carboxylic acid | Moderate enzyme interaction |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-1-Tritylaziridine-2-carboxylic acid, and what are their key optimization parameters?
- Methodological Answer : The synthesis typically involves chiral aziridine ring formation followed by trityl protection. A validated approach includes coupling Boc-protected intermediates with trityl chloride under anhydrous conditions, as described in analogous protocols for thiazolidine derivatives . Key parameters include:
- Reaction Temperature : Maintaining sub-zero temperatures (-10°C to 0°C) to minimize racemization.
- Catalyst Selection : Use of EDCI/HOBt for carbodiimide-mediated coupling, ensuring minimal side reactions.
- Purification : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:2) to isolate enantiomerically pure product.
- Yield Optimization : Adjusting stoichiometry of trityl chloride (1.2–1.5 equivalents) and reaction time (6–15 hours) .
Q. Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10, 0.1% TFA) at 1.0 mL/min. Retention time differences ≥1.5 min indicate baseline separation .
- NMR Spectroscopy : Compare H NMR shifts of the trityl group in (S)- and (R)-enantiomers; diastereotopic splitting in NOESY confirms configuration .
- Optical Rotation : Measure (e.g., +15° to +25° in CHCl) against literature values for validation .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
- Dynamic NMR (DNMR) : Resolve overlapping signals by varying temperature (e.g., 25°C to 60°C) to study ring-flipping kinetics in aziridine derivatives .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict H and C chemical shifts, cross-referencing with experimental data .
- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry and resolve ambiguities in NOE correlations .
Q. What methodological considerations are critical for ensuring the stability of this compound in long-term storage?
- Methodological Answer : Stability is influenced by moisture, light, and temperature:
- Storage Conditions : Keep at -20°C under argon in amber vials to prevent oxidation and hydrolysis of the aziridine ring .
- Purity Monitoring : Conduct periodic HPLC analysis (C18 column, 0.1% TFA in HO/MeCN) to detect degradation products. Acceptable purity thresholds: ≥95% over 12 months .
- Lyophilization : For aqueous solutions, lyophilize and store as a free-flowing powder to reduce hydrolytic degradation .
Data Presentation and Analysis
Q. How should researchers statistically validate the reproducibility of synthetic yields for this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) across 3–5 independent replicates.
- Statistical Tools : Apply ANOVA to identify significant factors (p < 0.05) and calculate confidence intervals for yield ranges (e.g., 65–78% under optimized conditions) .
- Error Reporting : Include standard deviation (SD) and relative standard deviation (RSD) in tables (e.g., RSD <5% indicates high reproducibility) .
Application in Asymmetric Synthesis
Q. What strategies mitigate epoxide ring-opening side reactions when using this compound as a chiral auxiliary?
- Methodological Answer :
- Protecting Group Strategy : Temporarily protect the carboxylic acid as a methyl ester to reduce nucleophilicity during epoxide formation .
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to minimize nucleophilic attack by water or alcohols .
- Kinetic Control : Conduct reactions at low temperatures (-30°C) to favor desired pathway activation energy barriers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
